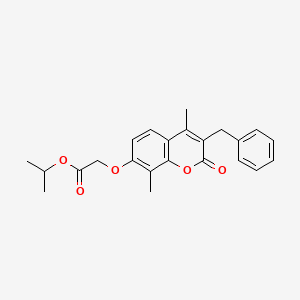
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is a synthetic organic compound with the molecular formula C23H24O5 and a molecular weight of 380.445 g/mol . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding acid with isopropyl alcohol. One common method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with benzyl bromide to form the benzyl ether, followed by esterification with isopropyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial availability. the general principles of esterification and etherification reactions apply, with optimization for scale-up involving considerations of reaction time, temperature, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl ethers or esters.
Scientific Research Applications
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for research purposes.
Mechanism of Action
The mechanism of action of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzyl carbinyl acetate: A related ester with similar structural features.
4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)OXY)METHYL)BENZOIC ACID: Another coumarin derivative with comparable properties.
Uniqueness
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is unique due to its specific ester and ether functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a coumarin core with benzyl and isopropyl groups makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a chromene backbone, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C23H23NO6
- Molecular Weight : 409.4 g/mol
The compound's structure is characterized by the presence of a benzyl group and a dimethyl substitution on the chromene ring, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with isopropyl acetate under basic conditions. This process yields the desired ester in high purity and yield, making it suitable for further biological evaluation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
The compound has also shown promise as an anticancer agent. Studies have reported that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This effect is likely mediated by its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
Enzyme Inhibition
One notable aspect of this compound's biological activity is its inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various derivatives of chromene compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains .
- Anticancer Mechanisms :
- Neuroprotective Effects :
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
QBGTZYZXKLXEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















